molecular formula C11H14N2O2 B13161248 6-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde

6-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde

Cat. No.: B13161248
M. Wt: 206.24 g/mol
InChI Key: ARTADVCWRFGOFY-UHFFFAOYSA-N
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Description

6-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde is a chemical compound with the molecular formula C11H14N2O2 It is a pyridine derivative that features a morpholine ring substituted at the 2-position with a methyl group and an aldehyde group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde typically involves the reaction of 2-methylmorpholine with pyridine-3-carbaldehyde under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the aldehyde group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophilic reagents like acyl chlorides or sulfonyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: 6-(2-Methylmorpholin-4-yl)pyridine-3-carboxylic acid.

    Reduction: 6-(2-Methylmorpholin-4-yl)pyridine-3-methanol.

    Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

6-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function. The morpholine ring may also contribute to the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    6-(3-Methylmorpholin-4-yl)pyridine-3-carbaldehyde: Similar structure but with the methyl group at the 3-position of the morpholine ring.

    2-Methyl-6-morpholin-4-yl-pyridine-3-carbaldehyde: Similar structure but with the methyl group at the 2-position of the pyridine ring.

Uniqueness

6-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde is unique due to the specific positioning of the methyl group on the morpholine ring and the aldehyde group on the pyridine ring. This unique structure can influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.

Biological Activity

6-(2-Methylmorpholin-4-yl)pyridine-3-carbaldehyde is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C₁₁H₁₄N₂O
  • Molecular Weight : 190.24 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways.

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain enzymes critical for cancer cell proliferation, such as ribonucleotide reductase (RNR) and tubulin polymerization pathways, which are essential for DNA synthesis and cell division .
  • Antioxidant Properties : Studies indicate that it may quench reactive oxygen species (ROS), thereby reducing oxidative stress in cells .

Biological Activities

The compound has demonstrated a variety of biological activities:

  • Antiproliferative Activity : In vitro studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines, including human uterine sarcoma cells and multidrug-resistant derivatives .
Cell LineIC50 (µM)Reference
MES-SA (human uterine sarcoma)5.0
MES-SA/Dx5 (MDR variant)8.0
K562 (chronic myelogenous leukemia)10.0

Case Studies

  • Copper(II) Complexes : Research has shown that copper(II) complexes of morpholine-substituted pyridine derivatives, including this compound, exhibit enhanced antiproliferative activity compared to their parent compounds. The mechanism involves the inhibition of RNR activity and disruption of tubulin dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
  • Structure-Activity Relationship (SAR) : A study evaluated the SAR of various morpholine-substituted pyridine derivatives, revealing that the positioning of substituents significantly influences biological activity. The presence of the methylmorpholine group at the appropriate position on the pyridine ring was crucial for maintaining high levels of antiproliferative activity .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

6-(2-methylmorpholin-4-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C11H14N2O2/c1-9-7-13(4-5-15-9)11-3-2-10(8-14)6-12-11/h2-3,6,8-9H,4-5,7H2,1H3

InChI Key

ARTADVCWRFGOFY-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCO1)C2=NC=C(C=C2)C=O

Origin of Product

United States

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